molecular formula C55H34O8 B12950018 3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one

3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B12950018
M. Wt: 822.8 g/mol
InChI Key: VIOGDEGCZNGNEK-UHFFFAOYSA-N
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Description

3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one is a chemical compound characterized by the presence of fluorine atoms on a phenyl ring and a hydroxyphenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and 2-hydroxybenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 2,6-difluorobenzene and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[2,6-Dichlorophenyl]-1-(2-hydroxyphenyl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.

    3-[2,6-Dimethylphenyl]-1-(2-hydroxyphenyl)propan-1-one: Similar structure but with methyl groups instead of fluorine.

Uniqueness

3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C55H34O8

Molecular Weight

822.8 g/mol

IUPAC Name

7-[2-[3-(2-hydroxyphenyl)-3-oxopropyl]-3-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)phenyl]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C55H34O8/c56-44-25-6-1-14-37(44)45(57)31-30-34-32(35-17-12-23-42-50(35)52(58)62-54(42)38-19-2-7-26-46(38)60-47-27-8-3-20-39(47)54)15-11-16-33(34)36-18-13-24-43-51(36)53(59)63-55(43)40-21-4-9-28-48(40)61-49-29-10-5-22-41(49)55/h1-29,56H,30-31H2

InChI Key

VIOGDEGCZNGNEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=C(C=CC=C2C3=C4C(=CC=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)OC4=O)C8=C9C(=CC=C8)C1(C2=CC=CC=C2OC2=CC=CC=C21)OC9=O)O

Origin of Product

United States

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